U-46619

Description

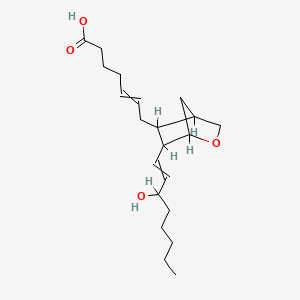

Structure

2D Structure

Properties

IUPAC Name |

7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

U-46619 Mechanism of Action in Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist.[1][2] Due to its stability compared to the highly labile endogenous TXA2, this compound serves as an invaluable pharmacological tool in the study of platelet activation, hemostasis, and thrombosis.[3] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound activates platelets, detailing the signaling cascades, presenting quantitative data on platelet responses, and outlining key experimental protocols.

Core Mechanism: Thromboxane A2 Receptor Activation

This compound exerts its effects by binding to and activating the thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR) on the surface of platelets. This interaction initiates a cascade of intracellular signaling events that culminate in platelet shape change, granule secretion, and aggregation, which are critical processes in the formation of a blood clot.[3]

Receptor Binding Characteristics

Studies have characterized the binding of this compound to human platelets, revealing the presence of high-affinity and potentially low-affinity binding sites. The high-affinity binding is correlated with initial platelet responses like shape change and myosin light-chain phosphorylation.[4]

Quantitative Data on this compound-Induced Platelet Responses

The following tables summarize the quantitative parameters of various platelet responses elicited by this compound.

Table 1: Receptor Binding and Affinity

| Parameter | Value | Cell Type/Preparation | Reference |

| High-Affinity Kd | 0.041 ± 0.009 µM | Washed Human Platelets | [4] |

| High-Affinity Bmax | 1,166 ± 310 sites/platelet | Washed Human Platelets | [4] |

| Apparent Low-Affinity Kd | 1.46 ± 0.47 µM | Washed Human Platelets | [4] |

| Kd (single site model) | 108 nM | Unactivated, Intact Human Platelets |

Table 2: EC50 Values for Platelet Functional Responses

| Response | EC50 Value (µM) | Species | Reference |

| Platelet Shape Change | 0.035 ± 0.005 | Human | [4] |

| Myosin Light Chain Phosphorylation | 0.057 ± 0.021 | Human | [4] |

| Serotonin Release | 0.54 ± 0.13 | Human | [4] |

| Platelet Aggregation | 1.31 ± 0.34 | Human | [4] |

| Fibrinogen Receptor Exposure | 0.53 ± 0.21 | Human | [4] |

| Calcium Release (desensitized) | 0.475 ± 0.71 | Human | |

| Calcium Release (control) | 0.275 ± 0.51 | Human | |

| Platelet Aggregation (desensitized) | 0.826 ± 0.143 | Human | |

| Platelet Aggregation (control) | 0.372 ± 0.094 | Human |

Signaling Pathways in this compound-Induced Platelet Activation

Upon binding to the TP receptor, this compound activates two primary G protein signaling pathways: the Gq pathway and the G12/13 pathway.

Gq Pathway: Calcium Mobilization and Protein Kinase C Activation

Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[5] This sharp increase in intracellular calcium is a critical signal for many downstream events, including the activation of various enzymes and granule secretion.[1]

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6] PKC phosphorylates a wide array of substrate proteins, including pleckstrin (p47), which plays a crucial role in granule secretion and sustaining platelet activation.[6]

G12/13 Pathway: Regulation of Platelet Shape Change

The TP receptor also couples to G proteins of the G12/13 family. This leads to the activation of the small GTPase, RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain (MLC) phosphatase, leading to an increase in the phosphorylation of MLC. This process is central to the cytoskeletal reorganization that underlies platelet shape change from a discoid to a spherical form.[7] The RhoA/ROCK pathway also influences actin dynamics through the LIM kinase (LIMK) and cofilin axis, further contributing to shape change.[8][9]

The Crucial Role of Secreted ADP and the P2Y12 Receptor

This compound-induced platelet aggregation is significantly dependent on the secretion of adenosine diphosphate (ADP) from dense granules.[4] This secreted ADP then acts in an autocrine and paracrine manner on two distinct platelet P2Y receptors:

-

P2Y1 Receptor: A Gq-coupled receptor that contributes to calcium mobilization and shape change.

-

P2Y12 Receptor: A Gi-coupled receptor that mediates a sustained aggregation response and is the target of thienopyridine antiplatelet drugs. The Gi signaling pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further promotes platelet activation.[10]

The synergistic action of this compound and secreted ADP is essential for full and irreversible platelet aggregation.[10]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

-

Assay Procedure:

-

Pipette a defined volume of adjusted PRP (e.g., 450 µL) into a glass cuvette with a magnetic stir bar.

-

Incubate the cuvette at 37°C for 5 minutes in a light transmission aggregometer.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Add a small volume (e.g., 50 µL) of this compound solution to achieve the desired final concentration.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Methodology:

-

Platelet Preparation: Prepare washed platelets from whole blood.

-

Dye Loading: Incubate the washed platelets with Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-60 minutes in the dark.

-

Washing: Centrifuge the platelets to remove extracellular dye and resuspend them in a suitable buffer.

-

Fluorimetry:

-

Place the Fura-2-loaded platelet suspension in a cuvette with a stir bar in a fluorometer maintained at 37°C.

-

Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

Add this compound to the cuvette and continuously record the change in the fluorescence ratio over time.

-

The ratio of emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Dense Granule Secretion (ATP Release) Assay

This assay quantifies the release of ATP from platelet dense granules upon activation, using a luciferin-luciferase bioluminescence method.[11][12]

Methodology:

-

Platelet Preparation: Use either platelet-rich plasma (PRP) or washed platelets.

-

Reagent Preparation: Prepare a luciferin-luciferase reagent solution.

-

Assay Procedure:

-

In a luminometer cuvette or a 96-well plate, combine the platelet suspension with the luciferin-luciferase reagent.

-

Establish a baseline luminescence reading.

-

Add this compound to initiate platelet activation and secretion.

-

Measure the luminescence produced over time. The amount of light generated is proportional to the amount of ATP released.

-

A standard curve using known concentrations of ATP can be used for quantification.[5]

-

Conclusion

This compound is a powerful tool for dissecting the intricate signaling pathways involved in platelet activation. Its ability to potently and specifically activate the thromboxane A2 receptor allows for detailed investigation of the downstream Gq and G12/13 signaling cascades, their interplay, and their roles in mediating key platelet functions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and modulate platelet activity in the context of hemostasis, thrombosis, and cardiovascular disease.

References

- 1. haematologica.org [haematologica.org]

- 2. U46619 - Wikipedia [en.wikipedia.org]

- 3. biodatacorp.com [biodatacorp.com]

- 4. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of protein kinase C in U46619-induced platelet shape change, aggregation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho GTPases in Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Luminometric assay of platelet activation in 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]

U-46619: A Stable Thromboxane A2 Analog for In-Depth Cardiovascular and Cellular Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a potent and stable synthetic analog of the highly labile endoperoxide prostaglandin H2 (PGH2) and serves as a selective thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1] Its stability in aqueous solutions, in stark contrast to the ephemeral nature of TXA2, renders it an indispensable tool for investigating the myriad physiological and pathophysiological processes mediated by TXA2.[2][3] These processes are central to hemostasis, thrombosis, and cardiovascular diseases.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Thromboxane A2 is a powerful, yet transient, signaling molecule produced by activated platelets and other cells.[5] It plays a critical role in platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][5] The inherent instability of TXA2, with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for experimental research.[6] this compound, first synthesized in 1975, overcomes this limitation by mimicking the biological actions of TXA2 with high fidelity and stability.[1] It potently and selectively activates TP receptors, making it an invaluable pharmacological tool for elucidating the complex signaling cascades and physiological responses governed by TXA2.[1][7]

Mechanism of Action

This compound exerts its biological effects by binding to and activating the TP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[8][9] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of a single gene.[6][10] Upon agonist binding, the TP receptor couples to at least two major G-protein families: Gq and G13.[10][11]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[10][12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum, leading to a rapid increase in cytosolic free calcium ([Ca2+]i).[12][13] This elevation in intracellular calcium is a key trigger for smooth muscle contraction and platelet shape change.[12][13]

-

G13 Pathway: Coupling to G13 results in the activation of the small GTPase Rho.[10] The Rho/Rho-kinase signaling pathway plays a crucial role in sensitizing the contractile apparatus to calcium, further contributing to vasoconstriction and platelet aggregation.[13]

Activation of these pathways ultimately leads to a cascade of downstream cellular responses, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK) such as ERK1/2, and cytoskeletal rearrangement.[7][13][14]

Quantitative Pharmacological Data

The potency of this compound varies depending on the biological system and the specific response being measured. The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Potency (EC50) of this compound in Platelet Activation

| Parameter | EC50 Value (µM) | Species | Reference |

| Platelet Shape Change | 0.035 | Human | [15][16] |

| Myosin Light Chain Phosphorylation (MLCP) | 0.057 | Human | [16] |

| Serotonin Release | 0.536 | Human | [15][16] |

| Fibrinogen Receptor Binding | 0.53 | Human | [15][16] |

| Platelet Aggregation | 1.31 | Human | [15][16] |

Table 2: Potency (EC50) of this compound in Smooth Muscle Contraction

| Tissue | EC50 Value (nM) | Species | Reference |

| Human Subcutaneous Resistance Arteries | 16 | Human | [17] |

| Rat Gastric Arterioles and Venules | 1 - 1,000 (concentration range) | Rat | [18] |

| Human Internal Mammary Artery | 10 (pre-contraction concentration) | Human | [19] |

| Mouse Intrarenal Artery | Not specified | Mouse | [20] |

Table 3: Receptor Binding Affinity (Kd) of this compound

| Preparation | Kd Value (nM) | Bmax (fmol/10^8 platelets) | Species | Reference |

| Unactivated, Intact Human Platelets | 108 | 360 | Human | [21] |

| Cultured Vascular Smooth Muscle Cells (WKY rats) | 15.5 | Not specified | Rat | [22] |

| Cultured Vascular Smooth Muscle Cells (SHR) - High Affinity | 2.3 | Not specified | Rat | [22] |

| Cultured Vascular Smooth Muscle Cells (SHR) - Low Affinity | 1400 | Not specified | Rat | [22] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments utilizing this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for measuring this compound-induced platelet aggregation in platelet-rich plasma (PRP).[2]

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Phosphate-buffered saline (PBS) or Tyrode's buffer

-

Light Transmission Aggregometer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.[23]

-

-

Preparation of this compound Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final desired concentrations (e.g., 0.1 to 10 µM).

-

-

Instrument Setup:

-

Set up the aggregometer according to the manufacturer's instructions.

-

Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.[2]

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C with stirring for at least 2 minutes.

-

Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The aggregation is quantified as the maximum percentage change in light transmission from the baseline.

-

Construct a concentration-response curve and calculate the EC50 value.

-

Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol details the use of an isolated organ bath to measure the contractile response of vascular smooth muscle to this compound.[8]

Materials:

-

This compound stock solution (e.g., 1 mM in ethanol or DMSO)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Isolated tissue organ bath system with isometric force transducers

-

Data acquisition system

-

Dissection tools and suture material

-

Animal model (e.g., rat thoracic aorta)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

-

Gently clean the artery of adhering connective and adipose tissue.

-

Cut the artery into rings of 2-4 mm in length.

-

-

Mounting the Tissue:

-

Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

One hook is fixed, and the other is connected to an isometric force transducer.

-

-

Equilibration:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

-

Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Viability Check:

-

Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to assess the viability of the tissue.

-

Wash the tissue and allow it to return to the baseline tension.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).

-

Allow the contractile response to reach a plateau at each concentration before adding the next.

-

Record the contractile force continuously.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the logarithm of the this compound concentration against the response to generate a concentration-response curve.

-

Calculate the EC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams were generated using the DOT language.

Caption: this compound signaling cascade via the TP receptor.

Caption: Experimental workflow for platelet aggregation assay.

Applications in Research and Drug Development

This compound is a cornerstone tool in several areas of biomedical research:

-

Cardiovascular Physiology and Pharmacology: It is widely used to study the mechanisms of vasoconstriction in various vascular beds, including coronary, pulmonary, and renal arteries.[12][13][20] This is critical for understanding diseases like hypertension and vasospasm.

-

Hemostasis and Thrombosis: this compound is instrumental in investigating the intricate process of platelet activation and aggregation, providing insights into the pathophysiology of thrombosis and the development of antiplatelet therapies.[4][24]

-

Drug Discovery and Screening: It serves as a standard agonist in high-throughput screening assays to identify and characterize novel antagonists of the TP receptor, which are potential therapeutic agents for cardiovascular and thrombotic disorders.[4]

-

Signal Transduction Research: The stable and potent nature of this compound allows for detailed investigation of the complex intracellular signaling pathways initiated by TP receptor activation.[9][14]

Conclusion

This compound remains an essential and powerful pharmacological tool for researchers in both academic and industrial settings. Its stability and selective agonism of the thromboxane A2 receptor provide a reliable means to explore the multifaceted roles of this critical signaling pathway in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cardiovascular biology and developing novel therapeutic interventions.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. U46619 | Hart Biologicals [hartbio.co.uk]

- 4. biodatacorp.com [biodatacorp.com]

- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 11. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

- 16. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. reprocell.com [reprocell.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. In vitro effects of antihypertensive drugs on thromboxane agonist (U46619)-induced vasoconstriction in human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of U-46619

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a synthetic, stable analog of the highly labile prostaglandin endoperoxide H2 (PGH2) and a potent thromboxane A2 (TP) receptor agonist. First synthesized in 1975, it has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the thromboxane A2 signaling pathway. Unlike the endogenous thromboxane A2, which has a very short half-life in aqueous solutions, this compound's stability allows for its use in a wide range of in vitro and in vivo experimental settings. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Chemical Properties and Structure

This compound, with the IUPAC name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a well-characterized molecule. Its chemical and physical properties are summarized in the table below.[1][2]

| Property | Value |

| IUPAC Name | (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid |

| Synonyms | 9,11-dideoxy-9α,11α-methanoepoxy PGF2α, 9,11-Methanoepoxy PGH2 |

| CAS Number | 56985-40-1 |

| Molecular Formula | C21H34O4 |

| Molecular Weight | 350.49 g/mol [2] |

| Appearance | Pale yellow oil or liquid |

| Purity | ≥98% (typically determined by HPLC) |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (approximately 100 mg/mL), and sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 1 mg/mL.[3] |

| Storage and Stability | Supplied as a solution in methyl acetate and should be stored at -20°C. It is stable for at least two years under these conditions. Aqueous solutions are not recommended for storage for more than one day.[3][4] |

Biological Activity and Signaling Pathways

This compound is a potent and selective agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[5] Its binding to the TP receptor initiates a cascade of intracellular signaling events that are crucial in various physiological processes, including hemostasis and vasoconstriction.

The primary signaling pathways activated by this compound involve the coupling of the TP receptor to Gq and G13 proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in platelet activation and smooth muscle contraction. DAG, in turn, activates protein kinase C (PKC).

-

G13/RhoA Pathway: The TP receptor also couples to G13, which activates the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK), which plays a significant role in platelet shape change and the sensitization of the contractile apparatus to Ca2+ in smooth muscle cells.

Furthermore, studies have indicated that this compound can also stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, contributing to its diverse cellular effects.[5]

Caption: this compound Signaling Pathway.

Quantitative Data

The biological effects of this compound have been quantified in numerous studies. The following table summarizes key EC50 values for its activity in human platelets.

| Parameter | EC50 (µM) | Reference |

| Platelet Aggregation | 0.58 - 1.31 | [5] |

| Platelet Shape Change | 0.013 - 0.035 | [5] |

| Serotonin Release | 0.536 | [6] |

| Fibrinogen Receptor Binding | 0.53 | [6] |

| Myosin Light Chain Phosphorylation | 0.057 | [6] |

Experimental Protocols

Synthesis and Purification

Purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). A general protocol is as follows:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is often employed.

-

Detection: UV detection at a wavelength of 210 nm is suitable for monitoring the elution of the compound.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is removed under vacuum to yield the purified product.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): As a quality control measure, HPLC is used to determine the purity of this compound, which is typically reported to be ≥98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups present in the molecule, such as hydroxyl and carbonyl groups.[7]

In Vitro Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) experiment to measure this compound-induced platelet aggregation in platelet-rich plasma (PRP).[4]

Materials:

-

Freshly drawn human blood

-

3.2% Sodium citrate (anticoagulant)

-

Light Transmission Aggregometer

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

-

Carefully collect the PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Pipette a known volume of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate at 37°C for a few minutes.

-

Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

-

Add a small volume of a this compound working solution to the PRP to achieve the desired final concentration.

-

Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

-

Caption: Platelet Aggregation Assay Workflow.

Conclusion

This compound remains a cornerstone in the study of thromboxane A2 signaling. Its stability and potent, selective agonism at the TP receptor provide researchers with a reliable tool to explore the intricate mechanisms of platelet activation, vasoconstriction, and other physiological and pathological processes. This guide has summarized the essential chemical, physical, and biological properties of this compound, offering a valuable resource for professionals in drug discovery and biomedical research.

References

- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. U46619 - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor agonist (this compound), prostaglandin (PG)E2, PGD2, PGF2 alpha, prostacyclin receptor agonist (carbacyclin), and their related compounds in dilute CCl4 solution: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to U-46619 Thromboxane A2 (TP) Receptor Agonism

Abstract

This compound is a stable, synthetic analog of the prostaglandin endoperoxide PGH2, which functions as a potent and selective thromboxane A2 (TP) receptor agonist.[1][2] Due to the extreme instability of the endogenous ligand, thromboxane A2 (TXA2), this compound serves as an invaluable tool for in vitro and ex vivo research into TXA2-mediated physiological and pathological processes.[3] It reliably mimics the biological effects of TXA2, including the induction of platelet aggregation and smooth muscle contraction.[1][4][5] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, downstream signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its use in research.

Core Mechanism: Thromboxane A2 (TP) Receptor Agonism

The thromboxane A2 receptor, also known as the prostanoid TP receptor, is a G-protein-coupled receptor (GPCR) that is the primary target of this compound.[6][7] The TP receptor exists as two main isoforms, TPα and TPβ, which result from alternative splicing of the same gene.[3][8] These receptors are widely expressed in tissues such as platelets, vascular smooth muscle cells, endothelial cells, and lungs.[8][9]

Upon binding of an agonist like this compound, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily those of the Gq and G12/13 families.[3][10] This initiates a cascade of intracellular signaling events that culminate in the characteristic physiological responses associated with TXA2.

Downstream Signaling Pathways

The activation of TP receptors by this compound triggers two principal signaling cascades:

-

Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC).[3][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), which directly activates various cellular processes.[3] DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[11]

-

G12/G13 Pathway: The Gα12/13 subunits activate the Rho guanine nucleotide exchange factor (RhoGEF), which in turn activates the small GTPase, RhoA.[12] Activated RhoA stimulates Rho-associated kinase (ROCK).[13][14] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to a net increase in myosin light chain phosphorylation and sensitizing the contractile machinery to Ca2+.[15] This pathway is crucial for smooth muscle contraction.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized in various systems. The data highlights the compound's high affinity for the TP receptor and its potent induction of physiological responses.

Table 1: this compound Receptor Binding Affinity in Human Platelets

| Parameter | Value | Cell/Tissue Type | Reference |

| Kd | 108 nM | Unactivated, intact human platelets | [16] |

| Bmax | 360 fmol/10⁸ platelets | Unactivated, intact human platelets | [16] |

| Kd (High-affinity) | 0.041 ± 0.009 µM (41 nM) | Human platelets | [17] |

| Bmax (High-affinity) | 1,166 ± 310 sites/platelet | Human platelets | [17] |

| Kd (Low-affinity) | 1.46 ± 0.47 µM | Human platelets | [17] |

Table 2: this compound Half-maximal Effective Concentration (EC₅₀) for Various Responses

| Response | EC₅₀ Value | Species / Tissue | Reference |

| General Agonist Activity | 35 nM | In vitro preparations | [9] |

| Platelet Shape Change | 0.013 µM | Human Platelets | [12] |

| Platelet Shape Change | 0.035 ± 0.005 µM | Human Platelets | [15][17][18] |

| Myosin Light Chain Phosphorylation | 0.057 ± 0.021 µM | Human Platelets | [15][17][18] |

| Fibrinogen Receptor Exposure | 0.53 ± 0.21 µM | Human Platelets | [15][17] |

| Serotonin Release | 0.54 ± 0.13 µM | Human Platelets | [15][17] |

| Platelet Aggregation | 0.58 µM | Human Platelets | [12] |

| Platelet Aggregation | 1.31 ± 0.34 µM | Human Platelets | [15][17][18][19] |

| Vasoconstriction | 16 nM | Human Subcutaneous Resistance Arteries | [3][20] |

| Vasoconstriction (Endothelium-denuded) | 0.478 nM | Rat Thoracic Aortic Rings | [19] |

| Vasoconstriction (Endothelium-intact) | 6.54 nM | Rat Thoracic Aortic Rings | [19] |

| Bronchoconstriction (Small Airways) | 6.9 nM | Rat Lung Slices | [21] |

| Bronchoconstriction (Large Airways) | 66 nM | Rat Lung Slices | [21] |

Key Experimental Protocols

This compound is widely used in several key assays to study platelet function and vascular biology. Detailed protocols for three common applications are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the ability of this compound to induce the aggregation of platelets, which is quantified by an increase in light transmission through a platelet suspension.[3]

Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).[3][22]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[3][22] Carefully collect the upper, straw-colored PRP layer.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells. The resulting supernatant is PPP, used for baseline calibration.[3][22]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[3]

-

Assay Procedure:

-

Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette containing a small magnetic stir bar.[3]

-

Incubate the cuvette at 37°C for at least 5 minutes in the heating block of a lumi-aggregometer.[3][22]

-

Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample.[22]

-

Add 50 µL of this compound solution to achieve the desired final concentration (a concentration-response curve is typically generated, e.g., from 10 nM to 10 µM).[3]

-

-

Data Recording and Analysis: Record the change in light transmission for 5-10 minutes. The increase in light passing through the sample corresponds to platelet aggregation.[3] From the resulting concentration-response curve, determine the maximum percentage of aggregation and calculate the EC50 value.[3]

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of this compound on isolated blood vessel segments, providing direct insight into its role in regulating vascular tone.[3][7]

Methodology:

-

Tissue Preparation: Isolate an artery (e.g., thoracic aorta, mesenteric artery) from a euthanized animal and place it in ice-cold Krebs-Henseleit solution.[7] Carefully clean away adhering connective tissue and cut the vessel into rings 2-4 mm in length.[7]

-

Mounting: Suspend each arterial ring between two stainless steel hooks or wires within an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas (95% O₂ / 5% CO₂). One hook is stationary, while the other is connected to an isometric force transducer.[7]

-

Equilibration: Allow the vessel rings to equilibrate for 60-90 minutes under a standardized resting tension (e.g., 1-2 grams for rat aorta), washing with fresh Krebs-Henseleit solution every 15-20 minutes.[3][7]

-

Viability Test: Assess tissue health by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). A strong, sustained contraction indicates viability. Wash the tissue to allow it to return to baseline tension.[3][7]

-

Concentration-Response Curve: Once the baseline is stable, add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).[3] Allow the contractile response to stabilize at each concentration before adding the next.[3]

-

Data Recording and Analysis: Continuously record the isometric tension.[3] Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).[3]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation, typically using calcium-sensitive fluorescent dyes.[3]

Methodology:

-

Cell Culture: Plate adherent cells (e.g., vascular smooth muscle cells, HEK293 cells expressing TP receptors) in a multi-well plate (e.g., 96-well) and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.[3] Remove the culture medium, wash the cells once, and add the dye-loading buffer.[3]

-

Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and de-esterify.[3]

-

Wash: Gently wash the cells two to three times with the salt solution to remove any extracellular dye.[3]

-

Assay Procedure:

-

Data Analysis: The increase in fluorescence corresponds to a rise in [Ca²⁺]i. Analyze the peak fluorescence change or the area under the curve to quantify the response and generate concentration-response curves.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the complex roles of the thromboxane A2 pathway in health and disease. Its stability and selective agonism at TP receptors allow for reproducible and well-controlled experiments that are not possible with its endogenous counterpart, TXA2. The data and protocols presented in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating the mechanisms of TP receptor signaling and developing novel therapeutic agents targeting this critical pathway.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of the actions of this compound, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. U46619 | Hart Biologicals [hartbio.co.uk]

- 6. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. apexbt.com [apexbt.com]

- 16. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 19. benchchem.com [benchchem.com]

- 20. reprocell.com [reprocell.com]

- 21. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Physiological Effects of U-46619 on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH₂, is a potent and selective thromboxane A₂ (TXA₂) receptor agonist.[1] It is extensively utilized in pharmacological research to mimic the physiological and pathophysiological effects of TXA₂, a potent vasoconstrictor and platelet aggregator.[2] This technical guide provides an in-depth overview of the physiological effects of this compound on various types of smooth muscle, including vascular, airway, and gastrointestinal tissues. It details the underlying signaling mechanisms, presents quantitative data on its potency, and outlines common experimental protocols for studying its effects.

Mechanism of Action: Thromboxane A₂ Receptor Activation and Downstream Signaling

This compound exerts its effects by binding to and activating the thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[1] This activation initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction. The primary signaling pathways involved are the Gq/Phospholipase C (PLC) pathway and the RhoA/Rho-kinase (ROCK) pathway.

Gq/Phospholipase C (PLC) Pathway and Calcium Mobilization

Upon activation by this compound, the TP receptor couples to the Gq family of G-proteins.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]

-

IP₃-mediated Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][5] This initial, transient increase in intracellular Ca²⁺ is a critical step in initiating smooth muscle contraction.[4]

-

Calcium Influx: In addition to intracellular release, this compound also stimulates the influx of extracellular Ca²⁺ through various channels, including L-type voltage-gated Ca²⁺ channels (Cav1.2) and store-operated Ca²⁺ (SOC) channels.[6][7] This sustained Ca²⁺ influx contributes to the maintenance of the contractile response.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7] Activated PKC can phosphorylate various downstream targets, contributing to both the contractile response and other cellular effects.[6][7]

RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

A crucial aspect of this compound-induced smooth muscle contraction is the phenomenon of Ca²⁺ sensitization, which is primarily mediated by the RhoA/ROCK pathway.[8][9] This pathway allows for force to be maintained or even increased at a given level of intracellular Ca²⁺.

-

RhoA Activation: this compound binding to the TP receptor activates the small GTPase RhoA.[8][10]

-

ROCK-mediated Inhibition of Myosin Light Chain Phosphatase (MLCP): Activated RhoA, in turn, activates Rho-kinase (ROCK).[8][11] ROCK phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP), leading to the inhibition of MLCP activity.[8][11]

-

Increased Myosin Light Chain (MLC) Phosphorylation: MLCP is responsible for dephosphorylating the 20 kDa regulatory light chain of myosin (MLC₂₀). By inhibiting MLCP, ROCK activity leads to a net increase in the phosphorylation of MLC₂₀.[11] Phosphorylated MLC₂₀ allows for the interaction of myosin with actin, resulting in smooth muscle contraction. This inhibition of MLCP is a key mechanism of Ca²⁺ sensitization.[9]

The following diagram illustrates the primary signaling pathways activated by this compound in smooth muscle cells.

Caption: this compound signaling in smooth muscle.

Quantitative Data: Potency of this compound in Various Smooth Muscle Tissues

The potency of this compound, typically expressed as the half-maximal effective concentration (EC₅₀), varies depending on the species and the specific smooth muscle tissue being studied. The following tables summarize the EC₅₀ values reported in the literature for vascular, airway, and other smooth muscle preparations.

Table 1: Potency of this compound in Vascular Smooth Muscle

| Tissue Type | Species | Preparation | EC₅₀ (nM) | Reference(s) |

| Aorta | Rat | Aortic Rings | 28 ± 2 | [4] |

| Aorta | Rat | Cultured Smooth Muscle Cells (Ca²⁺ increase) | 49 ± 14 | [4] |

| Aorta | Rat | Cultured Smooth Muscle Cells (IP₃ accumulation) | 32 ± 4 | [4] |

| Caudal Artery | Rat | De-endothelialized Strips | ~50 | [8] |

| Saphenous Vein | Human | Cultured Smooth Muscle Cells (⁴⁵Ca²⁺ efflux) | 398 ± 26 | [2] |

| Penile Resistance Arteries | Human | - | 6.2 ± 2.2 | [1] |

| Corpus Cavernosum | Human | - | 8.3 ± 2.8 | [1] |

| Small Mesenteric Arteries | Rat | - | ~10 | [1] |

Table 2: Potency of this compound in Airway Smooth Muscle

| Tissue Type | Species | Preparation | EC₅₀ (nM) | Reference(s) |

| Bronchial Smooth Muscle | Human | Isolated Bronchial Rings | 12 | [12] |

| Small Airways (<250 µm) | Rat | Precision-Cut Lung Slices | 6.9 | [13] |

| Large Airways (>420 µm) | Rat | Precision-Cut Lung Slices | 66 | [13] |

Table 3: Potency of this compound in Other Preparations

| Tissue Type | Species | Effect | EC₅₀ (µM) | Reference(s) |

| Platelets | Human | Shape Change | 0.035 | [14][15] |

| Platelets | Human | MLCP | 0.057 | [14][15] |

| Platelets | Human | Serotonin Release | 0.536 | [14][15] |

| Platelets | Human | Aggregation | 1.31 | [14][15] |

| Platelets | Human | Fibrinogen Receptor Binding | 0.53 | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the physiological effects of this compound on smooth muscle.

Isometric Tension Measurement in Isolated Arterial Rings

This protocol is a standard method for assessing the contractile response of vascular smooth muscle to this compound.[1][6]

Materials:

-

Isolated arterial segments (e.g., rat aorta, mouse coronary artery)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

This compound stock solution

-

Potassium chloride (KCl) stock solution

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Clean the artery of surrounding connective and adipose tissue.

-

Cut the artery into rings of 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

-

-

Mounting the Tissue:

-

Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.

-

One hook is fixed to a stationary support, and the other is connected to an isometric force transducer.[1]

-

-

Equilibration:

-

Maintain the organ bath at 37°C and continuously bubble with carbogen gas.[1]

-

Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta).[1]

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[1]

-

-

Viability Check:

-

Cumulative Concentration-Response Curve:

-

Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM).[1]

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

-

Data Analysis:

-

Record the contractile force continuously using the data acquisition system.

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.[1]

-

Plot the logarithm of the this compound concentration against the contractile response to generate a concentration-response curve.

-

Calculate the EC₅₀ value and the maximal response (Emax) using non-linear regression analysis.

-

The following diagram outlines the experimental workflow for isometric tension measurement.

Caption: Isometric tension measurement workflow.

Measurement of Intracellular Calcium ([Ca²⁺]i) in Smooth Muscle Cells

This protocol allows for the direct measurement of changes in intracellular calcium concentration in response to this compound using fluorescent Ca²⁺ indicators.[6][7]

Materials:

-

Isolated vascular smooth muscle cells (VSMCs) or cultured VSMCs

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Confocal laser scanning microscope or fluorescence imaging system

-

This compound stock solution

Procedure:

-

Cell Preparation and Dye Loading:

-

Isolate primary VSMCs or use a cultured VSMC line.

-

Incubate the cells with the Ca²⁺ indicator dye (e.g., 5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells.

-

Wash the cells with fresh HBSS to remove any extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip with the dye-loaded cells onto the stage of the microscope.

-

Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).

-

Record the baseline fluorescence emission (e.g., at 510 nm for Fura-2).

-

-

Stimulation with this compound:

-

Add this compound at the desired concentration to the cell perfusion chamber.

-

Continuously record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

-

Calibrate the fluorescence signal to obtain absolute [Ca²⁺]i values using ionophores like ionomycin in the presence of known high and low Ca²⁺ concentrations.

-

Plot the change in [Ca²⁺]i or the fluorescence ratio over time to visualize the Ca²⁺ transient induced by this compound.

-

Conclusion

This compound is an invaluable pharmacological tool for investigating the complex mechanisms of smooth muscle contraction. Its potent and selective activation of the thromboxane A₂ receptor triggers a dual signaling cascade involving both Ca²⁺ mobilization and Ca²⁺ sensitization. This comprehensive guide, by presenting the core signaling pathways, quantitative potency data, and detailed experimental protocols, serves as a foundational resource for researchers in physiology, pharmacology, and drug development aiming to further elucidate the role of the thromboxane pathway in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+-Dependent Rapid Ca2+ Sensitization of Contraction in Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Rho-kinase-mediated regulation of receptor-agonist-stimulated smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

In Vitro Effects of U-46619 on Human Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A2 (TXA2) receptor agonist, mimicking the actions of the highly unstable endogenous TXA2.[1][2] In vitro, this compound is an invaluable tool for studying the intricacies of platelet activation, signaling, and aggregation. Its stability and specific action on the thromboxane prostanoid (TP) receptor make it a consistent and reliable agent for investigating platelet function and for the screening of potential anti-platelet therapies.[2][3] This technical guide provides an in-depth overview of the in vitro effects of this compound on human platelets, detailing its mechanism of action, downstream signaling pathways, and standardized experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to and activating the TP receptor on the surface of human platelets.[1][4] The TP receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, initiates a cascade of intracellular signaling events.[4] These events lead to a series of physiological responses in the platelet, including shape change, granule secretion, and ultimately, aggregation.[2][5]

The activation of platelets by this compound is a critical process in the formation of stable blood clots in response to injury.[2] However, dysregulated platelet aggregation, potentially influenced by agents like this compound, can contribute to the development of thrombotic diseases such as deep vein thrombosis, pulmonary embolism, and thrombotic stroke.[2]

Quantitative Effects of this compound on Human Platelets

The following tables summarize the key quantitative parameters of this compound's effects on human platelets as reported in the literature. These values can serve as a reference for experimental design and data interpretation.

Table 1: EC50 Values of this compound in Human Platelets

| Platelet Response | EC50 (µM) | Reference(s) |

| Platelet Shape Change | 0.035 ± 0.005 | [5] |

| Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 | [5] |

| Serotonin Release | 0.54 ± 0.13 | [5] |

| Fibrinogen Receptor Exposure | 0.53 ± 0.21 | [5] |

| Platelet Aggregation | 1.31 ± 0.34 | [5] |

| Calcium Release (Control) | 0.275 ± 0.051 | [6] |

| Calcium Release (Desensitized) | 0.475 ± 0.071 | [6] |

| Platelet Aggregation (Control) | 0.372 ± 0.094 | [7] |

| Platelet Aggregation (Desensitized) | 0.826 ± 0.143 | [7] |

Table 2: Binding Affinity of this compound to Human Platelet Receptors

| Binding Parameter | Value | Reference(s) |

| High-Affinity Kd | 0.041 ± 0.009 µM | [5] |

| High-Affinity Bmax | 19.4 ± 5.3 fmol/10^7 platelets | [5] |

| High-Affinity Sites per Platelet | 1,166 ± 310 | [5] |

| Low-Affinity Kd | 1.46 ± 0.47 µM | [5] |

| Single Class of Binding Site Kd | 108 nM | [8] |

| Single Class of Binding Site Bmax | 360 fmol/10^8 platelets | [8] |

Signaling Pathways Activated by this compound

The binding of this compound to the TP receptor activates multiple downstream signaling pathways, primarily through the G proteins Gq and G12/13.[9][10]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[9][11][12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptor on the dense tubular system (an internal calcium store), triggering the release of Ca2+ into the cytoplasm.[13][14] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in granule secretion and platelet aggregation.[10]

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[9][15] This pathway is primarily responsible for the initial shape change of the platelet, a process driven by the phosphorylation of myosin light chain and subsequent actin-myosin contraction.[9]

The following diagram illustrates the primary signaling cascades initiated by this compound in human platelets.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. biodatacorp.com [biodatacorp.com]

- 3. U46619 | Hart Biologicals [hartbio.co.uk]

- 4. This compound, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 5. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desensitization of platelet thromboxane A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rho GTPases in Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. daneshyari.com [daneshyari.com]

- 11. Prostaglandin endoperoxide/thromboxane A2 receptor desensitization. Cross-talk with adenylate cyclase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resveratrol attenuates thromboxane A2 receptor agonist-induced platelet activation by reducing phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ca2+ mobilization in blood platelets as visualized by chlortetracycline fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RhoA-Rho kinase pathway mediates thrombin- and this compound-induced phosphorylation of a myosin phosphatase inhibitor, CPI-17, in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

U-46619 Signaling in Vascular Smooth Muscle: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the signaling pathways activated by U-46619, a stable thromboxane A2 (TXA2) mimetic, in vascular smooth muscle cells (VSMCs). This compound is a potent vasoconstrictor widely used to investigate the physiological and pathophysiological roles of the thromboxane A2 receptor (TP receptor).[1][2] Its stability in aqueous solutions makes it an invaluable tool for in vitro and ex vivo studies, unlike the highly unstable endogenous ligand TXA2.[3] This guide details the core molecular mechanisms, presents quantitative data on its effects, outlines key experimental protocols, and provides visual diagrams of the signaling cascades.

Core Signaling Pathways

This compound exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR).[1][3] This activation initiates two primary, interconnected signaling cascades that culminate in smooth muscle contraction: the calcium-dependent pathway and the calcium sensitization pathway .

Gq/Phospholipase C (PLC) Pathway and Calcium Mobilization

Upon binding this compound, the TP receptor primarily couples to Gq proteins.[3][4] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium ([Ca2+]i) into the cytoplasm.[4][5]

-

Calcium Influx: The increase in intracellular calcium is also mediated by the influx of extracellular calcium through various channels, including L-type voltage-gated Ca2+ channels (Cav1.2) and store-operated calcium channels (SOCCs).[5][6][7][8]

-

MLCK Activation: The elevated cytosolic calcium binds to calmodulin (CaM). The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the 20 kDa regulatory myosin light chain (MLC20) at Serine-19.[9][10] This phosphorylation is the pivotal step that enables actin-myosin cross-bridge cycling and subsequent muscle contraction.[10]

RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

Simultaneously, the TP receptor can couple to G13 proteins, which activate the small GTPase RhoA.[3] The RhoA/ROCK pathway is the primary mechanism of calcium sensitization, a process that increases the force of contraction at a given intracellular calcium concentration.[9][10][11]

-

RhoA Activation: Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[12] this compound has been shown to induce the activation of RhoA.[9][13]

-

ROCK-Mediated MLCP Inhibition: Activated RhoA binds to and activates Rho-kinase (ROCK).[11] ROCK, in turn, phosphorylates the myosin-targeting subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP) at Thr-855.[9][13] This phosphorylation inhibits MLCP activity.[10][11]

-

Sustained Contraction: By inhibiting MLCP, the phosphatase that dephosphorylates MLC20, the RhoA/ROCK pathway ensures that MLC20 remains in a phosphorylated state for a longer duration, leading to sustained vascular contraction.[11]

Role of Protein Kinase C (PKC)

The DAG produced from PLC activation, along with increased intracellular Ca2+, activates Protein Kinase C (PKC).[4][5] The role of PKC in this compound-induced contraction can be multifaceted.

-

Direct Contraction: Studies show that PKC activators can induce vasoconstriction, and pan-PKC inhibitors like chelerythrine or Gӧ6983, as well as the selective PKCδ inhibitor rottlerin, can inhibit this compound-induced contraction.[5][6][7]

-

CPI-17 Phosphorylation: In some smooth muscle types, PKC can phosphorylate the 17 kDa C-kinase potentiated phosphatase inhibitor (CPI-17) at Thr-38.[14] Phosphorylated CPI-17 is a potent inhibitor of MLCP.[10][14] However, some studies in specific vascular beds like the rat caudal artery found that this compound does not increase CPI-17 phosphorylation, suggesting this pathway is tissue-dependent.[9][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of the actions of this compound, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. oaepublish.com [oaepublish.com]

- 13. portlandpress.com [portlandpress.com]

- 14. RhoA-Rho kinase pathway mediates thrombin- and this compound-induced phosphorylation of a myosin phosphatase inhibitor, CPI-17, in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Synthesis of U-46619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of U-46619, a pivotal tool in eicosanoid research. It is intended for an audience with a strong background in pharmacology and medicinal chemistry.

Discovery and Core Characteristics

This compound, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a stable synthetic analog of the highly unstable prostaglandin endoperoxide PGH2.[1] It was first synthesized in 1975 by G. L. Bundy of The Upjohn Company.[1] The development of this compound was a significant breakthrough, providing researchers with a stable and reliable tool to study the physiological and pathophysiological roles of thromboxane A2 (TXA2), for which it is a potent mimetic.[1][2] Unlike the endogenous TXA2, which has a very short half-life, this compound's stability in aqueous solutions makes it ideal for a wide range of in vitro and in vivo experimental settings.[3]

This compound is a potent vasoconstrictor and platelet aggregator, exerting its effects by selectively agonizing the thromboxane A2 (TP) receptor.[1][4] Its molecular weight is 350.49 g/mol .[1]

Synthesis of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent and selective agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][4] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[3] Upon binding of this compound, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.[3]

Gq-Mediated Signaling Pathway

The coupling of the activated TP receptor to Gq initiates a well-characterized signaling cascade. The α-subunit of Gq (Gαq) activates phospholipase C-β (PLC-β).[1] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[5] This cascade of events is central to many of the physiological responses to this compound, including platelet aggregation and smooth muscle contraction.[3]

G12/13-Mediated Signaling Pathway

In addition to Gq, the TP receptor also couples to the G12/13 family of G-proteins.[3] Activation of Gα12 or Gα13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, LARG, and PDZ-RhoGEF.[2][6][7] These RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP.[2][6][7] Activated RhoA then stimulates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain. This sensitizes the contractile machinery to Ca2+ and contributes to smooth muscle contraction and cell shape change. The G12/13-RhoA pathway is a significant contributor to the vascular effects of this compound.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency (EC50) of this compound

| Biological Response | System | EC50 Value (µM) | Reference |

| Platelet Shape Change | Human Platelets | 0.035 | [8] |

| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 | [8] |

| Serotonin Release | Human Platelets | 0.536 | [8] |

| Fibrinogen Receptor Binding | Human Platelets | 0.53 | [8] |

| Platelet Aggregation | Human Platelets | 1.31 | [8] |

| p38, ERK-1, and ERK-2 Activation | N/A | 0.035 | [9] |

Table 2: Binding Affinity (Kd) of this compound

| System | Radioligand | Kd Value (nM) | Bmax (fmol/10^8 platelets) | Reference |

| Unactivated, Intact Human Platelets | [3H]-U46619 | 108 | 360 | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a standard method to assess the pro-aggregatory effects of this compound on platelets.

Objective: To determine the concentration-response relationship of this compound-induced platelet aggregation.

Materials:

-

Freshly drawn human venous blood

-

3.2% or 3.8% sodium citrate (anticoagulant)

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Light transmission aggregometer

-

Centrifuge

-

Pipettes and tips

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect venous blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

-

Carefully collect the PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank (100% aggregation).[10]

-

-

This compound Dilutions:

-